![molecular formula C26H36O4 B3264084 4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate CAS No. 38454-39-6](/img/structure/B3264084.png)
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate
Overview
Description
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate, also known as HHPB, is a chemical compound that belongs to the family of liquid crystals. It is widely used in the field of liquid crystal research due to its unique properties. HHPB is a chiral molecule, which means that it has a non-superimposable mirror image. This property makes HHPB an important compound for the development of new liquid crystal materials.
Scientific Research Applications
Crystal Structures and Molecular Behavior
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate and its analogs have been studied for their crystal and molecular structures. Hartung et al. (2000) analyzed the structures of hexyloxy and heptyloxy homologues, finding that these compounds crystallize in a triclinic space group. They observed that these molecules are not strongly bent and are close to a rod-like shape, which is crucial for understanding their liquid crystalline behavior (Hartung, Stettler, & Weissflog, 2000).
Mesomorphic Properties
Pogorelov et al. (2012) conducted a study on the vibrational spectroscopy of 4-(Hexyloxy)phenyl-4'-(Octyloxy)benzoate, observing noticeable changes in Raman spectra with temperature changes, which indicates phase transitions. This research aids in understanding the molecular geometry and behavior of such compounds in different states (Pogorelov et al., 2012).
Liquid Crystalline Properties
Sakurai et al. (1989) examined the thermal properties of various benzoates, including phenyl 4-(4-alkoxybenzoyloxy) benzoates, to understand their smectic properties. They found that structural similarities among these compounds resulted in diverse smectic natures, highlighting the influence of molecular structure on liquid crystalline properties (Sakurai et al., 1989).
Molecular Polarizability and Phase Transition Studies
Shahina et al. (2016) investigated the molecular polarizability of liquid crystalline mixtures, including compounds similar to 4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate. They used techniques like thermal microscopy, density, and birefringence studies to evaluate molecular polarizabilities. Such studies are crucial for understanding the physical properties of liquid crystalline materials (Shahina et al., 2016).
properties
IUPAC Name |
(4-heptoxyphenyl) 4-hexoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4/c1-3-5-7-9-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-10-8-6-4-2/h12-19H,3-11,20-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUHAZQZQGGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Heptyloxy)phenyl 4-(hexyloxy)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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